molecular formula C8H9B B1216412 (1-Bromoethyl)benzene CAS No. 585-71-7

(1-Bromoethyl)benzene

Cat. No. B1216412
CAS RN: 585-71-7
M. Wt: 185.06 g/mol
InChI Key: CRRUGYDDEMGVDY-UHFFFAOYSA-N
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Description

“(1-Bromoethyl)benzene” is also known as α-Methylbenzyl bromide . It has a molecular formula of C8H9Br and a molecular weight of 185.06 g/mol . It is used in laboratory chemicals and the synthesis of substances .


Synthesis Analysis

“(1-Bromoethyl)benzene” has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated poly p-methoxystyrene and polystyrene via atom transfer radical polymerization .


Molecular Structure Analysis

The molecular structure of “(1-Bromoethyl)benzene” can be represented by the InChI string 1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 . The Canonical SMILES string is CC(C1=CC=CC=C1)Br .


Chemical Reactions Analysis

“(1-Bromoethyl)benzene” is involved in various chemical reactions. For instance, it is used in the controlled radical polymerization of styrene .


Physical And Chemical Properties Analysis

“(1-Bromoethyl)benzene” is a liquid at room temperature . It has a refractive index of 1.56 (lit.) , a boiling point of 94 °C/16 mmHg (lit.) , and a density of 1.356 g/mL at 25 °C (lit.) .

Scientific Research Applications

Comprehensive Analysis of (1-Bromoethyl)benzene Applications

(1-Bromoethyl)benzene, with the chemical formula

C6H5CH(CH3)Br C_6H_5CH(CH_3)Br C6​H5​CH(CH3​)Br

, is a versatile compound used in various scientific research applications. Below is an in-depth analysis of its unique applications across different fields.

Controlled Radical Polymerization of Styrene: (1-Bromoethyl)benzene is utilized in the controlled radical polymerization of styrene . This process is essential for creating polystyrene with specific molecular weights and low polydispersity, which is crucial for materials science research and industrial applications.

Asymmetric Esterification of Benzoic Acid: In the presence of a chiral cyclic guanidine, (1-Bromoethyl)benzene plays a critical role in the asymmetric esterification of benzoic acid . This method is significant in the synthesis of chiral compounds, which are important in pharmaceutical research for creating enantiomerically pure drugs.

Synthesis of Bromine Terminated Polymers: The compound serves as an initiator in the synthesis of bromine-terminated poly(p-methoxystyrene) and polystyrene through atom transfer radical polymerization . These bromine-terminated polymers are pivotal in creating block copolymers and other advanced polymer architectures.

Safety and Hazards

“(1-Bromoethyl)benzene” is classified as a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

(1-Bromoethyl)benzene, also known as α-Methylbenzyl bromide, α-Phenethyl bromide, α-Phenylethyl bromide , is primarily used in the field of organic synthesis. It is often employed in controlled radical polymerization of styrene . The primary targets of this compound are therefore the styrene molecules that are being polymerized.

Mode of Action

The compound acts as an initiator in the polymerization process . It interacts with styrene molecules, triggering a chain reaction that leads to the formation of polystyrene. This is achieved through a process known as atom transfer radical polymerization .

Biochemical Pathways

It is known that the compound plays a crucial role in the polymerization of styrene, leading to the formation of polystyrene . This process involves the generation of free radicals, which are highly reactive and can initiate a chain reaction leading to polymer formation.

Result of Action

The primary result of (1-Bromoethyl)benzene’s action is the formation of polystyrene via atom transfer radical polymerization . Polystyrene is a common plastic material used in a variety of applications, from packaging materials to laboratory equipment.

properties

IUPAC Name

1-bromoethylbenzene
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InChI

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3
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InChI Key

CRRUGYDDEMGVDY-UHFFFAOYSA-N
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Canonical SMILES

CC(C1=CC=CC=C1)Br
Source PubChem
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID70883448
Record name Benzene, (1-bromoethyl)-
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Molecular Weight

185.06 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name (1-Bromoethyl)benzene
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Boiling Point

94 °C at 16 mm Hg, BP: 202-203 °C @ 760 MM HG /DL/
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Flash Point

96 °C, 205 °F
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Solubility

SOL IN ALC & ETHER /DL & D FORMS/, SOL IN BENZENE /DL FORM/, INSOL IN WATER /D FORM/
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Density

Density = 1.356, DENSITY:1.3605 @ 20 °C/4 °C /DL/, SPECIFIC OPTICAL ROTATION: +15 @ 14 °C/D; DENSITY: 1.3108 @ 23 DEG /D FORM/
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Vapor Density

6.4
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Product Name

(1-Bromoethyl)benzene

CAS RN

585-71-7, 1459-14-9
Record name (1-Bromoethyl)benzene
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Melting Point

-65 °C
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Synthesis routes and methods

Procedure details

To a solution of DL-sec-phenethyl alcohol (1.81 ml, 15 mmol) in chloroform (20 ml) was added phosphorus tribromide (15.75 ml, 15.75 mmol) dropwise at room temperature. The mixture was stirred at room temperature for 18 hours, poured into wet ice, washed with brine (4×), dried (MgSO4), then evaporated to dryness to yield 2.62 g of the title compound.
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
15.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (1-Bromoethyl)benzene?

A1: The molecular formula of (1-Bromoethyl)benzene is C8H9Br, and its molecular weight is 185.06 g/mol.

Q2: Are there any spectroscopic data available for (1-Bromoethyl)benzene?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize (1-Bromoethyl)benzene. These include 1H NMR, 13C NMR, FT-IR, and UV spectroscopy. [, , , ] For instance, 1H NMR spectroscopy confirms the successful conversion of the bromine end group to xanthate in the synthesis of polystyrene-block-poly(N-vinylpyrrolidone) copolymers. []

Q3: What is the primary application of (1-Bromoethyl)benzene in polymer chemistry?

A3: (1-Bromoethyl)benzene is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP). [, , , , , , , , , , , , , , , , , ]

Q4: How does (1-Bromoethyl)benzene function as an initiator in ATRP?

A4: In the presence of a copper-based catalyst complex, (1-Bromoethyl)benzene undergoes homolytic cleavage of the carbon-bromine bond, generating a radical that initiates the polymerization of monomers like styrene and methyl methacrylate. [, , , ]

Q5: What are the advantages of using (1-Bromoethyl)benzene as an ATRP initiator?

A5: (1-Bromoethyl)benzene allows for controlled polymerization, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (MWDs). [, , , , ]

Q6: Are there any limitations associated with using (1-Bromoethyl)benzene in ATRP?

A6: Yes, the choice of ligands and reaction conditions significantly influence the effectiveness of (1-Bromoethyl)benzene as an initiator. [, , , ] For instance, while effective with styrene and methacrylate monomers, its effectiveness in controlling the radical chain growth for methyl acrylate polymerization is limited. []

Q7: Can you provide examples of specific polymers synthesized using (1-Bromoethyl)benzene as an ATRP initiator?

A7: Several polymers have been successfully synthesized using (1-Bromoethyl)benzene, including:

  • Polystyrene [, , , , , , , ]
  • Poly(methyl methacrylate) [, , , , , ]
  • Poly(propylene-g-styrene) graft copolymers []
  • Hyperbranched poly(divinylbenzene) []
  • Poly(4-fluorostyrene) []
  • Sulfonated fluorinated block copolymers []
  • Polystyrene-block-poly(4-vinylpyridine) []
  • Polystyrene-block-poly(N-vinylpyrrolidone) []

Q8: How does the performance and application of (1-Bromoethyl)benzene vary under different conditions?

A8: The performance of (1-Bromoethyl)benzene in ATRP is influenced by factors such as solvent, temperature, catalyst system, and ligand type. [, , , , , ] For example, polymerization rates can differ significantly between bulk and solution polymerization. []

Q9: What is the impact of different ligands on (1-Bromoethyl)benzene's performance in ATRP?

A9: Different ligands used in conjunction with the copper catalyst can affect the rate of polymerization, the control over MWD, and the overall success of ATRP using (1-Bromoethyl)benzene. [, , , , , ] For example, while copper(I) bromide/2,2'-bipyridyl effectively mediates the polymerization of styrene initiated by (1-Bromoethyl)benzene, the use of 2,2′-bipyridyl as a ligand can lead to the formation of a new species that may negatively impact the ATRP process. [, ]

Q10: How stable is (1-Bromoethyl)benzene under various storage conditions?

A10: Information regarding the specific stability of (1-Bromoethyl)benzene under various storage conditions is limited in the provided research.

Q11: Besides ATRP, are there other catalytic applications of (1-Bromoethyl)benzene?

A11: Yes, (1-Bromoethyl)benzene can be utilized in palladium-catalyzed cross-coupling reactions. [] Under microwave conditions, it can generate a Pd-carbene intermediate in situ, facilitating the coupling with aryl chlorides to produce trans-stilbene derivatives. []

Q12: Have there been computational studies conducted on (1-Bromoethyl)benzene?

A12: Yes, DFT studies have been employed to gain a deeper understanding of the reaction mechanisms involving (1-Bromoethyl)benzene, particularly in Pd-catalyzed cross-coupling reactions. []

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